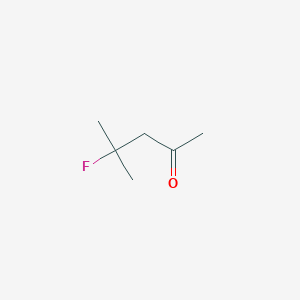
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride is a synthetic organic compound. It is characterized by its unique structural features, including a cyclopropane ring and a trifluoropropenyl group. This compound is of interest in various fields of chemistry and industry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoropropenyl Group: This step may involve halogenation and subsequent substitution reactions to introduce the trifluoropropenyl moiety.
Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through dehydration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the trifluoropropenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the double bond in the trifluoropropenyl group.
Substitution: The chloro group in the trifluoropropenyl moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a chemical context, its reactivity could be attributed to the strain in the cyclopropane ring and the electron-withdrawing effects of the trifluoropropenyl group. These features make it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of an anhydride.
(Z)-3-(2-Bromo-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride lies in its combination of a strained cyclopropane ring and a highly electronegative trifluoropropenyl group
Properties
Molecular Formula |
C18H18Cl2F6O3 |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
[3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarbonyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H18Cl2F6O3/c1-15(2)7(5-9(19)17(21,22)23)11(15)13(27)29-14(28)12-8(16(12,3)4)6-10(20)18(24,25)26/h5-8,11-12H,1-4H3/b9-5-,10-6- |
InChI Key |
ZECUHEDDUFLFSO-OZDSWYPASA-N |
Isomeric SMILES |
CC1(C(C1/C=C(\Cl)/C(F)(F)F)C(=O)OC(=O)C2C(C2/C=C(\Cl)/C(F)(F)F)(C)C)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
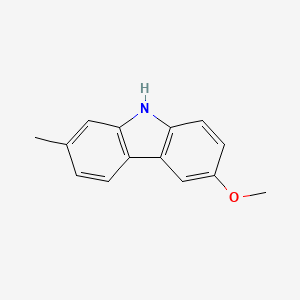
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

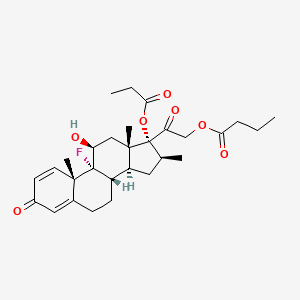
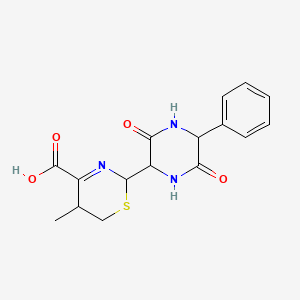
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
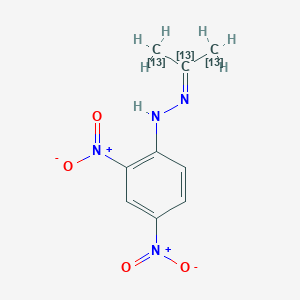
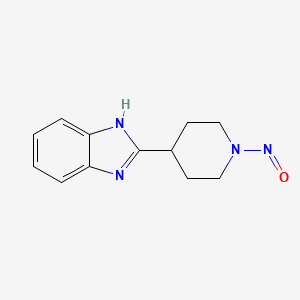
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
